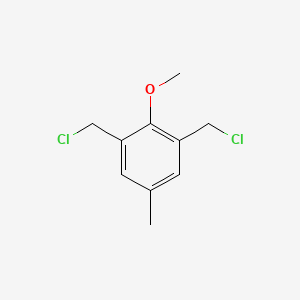
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene is an organic compound with the molecular formula C10H12Cl2O. It is a derivative of benzene, featuring two chloromethyl groups, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-5-methyl-benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process .
化学反応の分析
Types of Reactions
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloromethyl groups, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, aldehydes, acids, and simpler benzene compounds .
科学的研究の応用
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene exerts its effects involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, allowing the compound to react with nucleophiles. This reactivity is crucial for its role in various synthetic processes and applications .
類似化合物との比較
Similar Compounds
1,3-Bis-chloromethyl-5-methoxy-benzene: Similar structure but lacks the methyl group.
1,4-Bis-chloromethyl-2,5-diethoxy-benzene: Features ethoxy groups instead of methoxy and methyl groups.
1,3-Bis-bromomethyl-2-methoxy-5-methyl-benzene: Bromine atoms replace chlorine atoms.
Uniqueness
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
34920-23-5 |
|---|---|
分子式 |
C10H12Cl2O |
分子量 |
219.10 g/mol |
IUPAC名 |
1,3-bis(chloromethyl)-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-4H,5-6H2,1-2H3 |
InChIキー |
FPINJQKIFFXGML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CCl)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079047.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15079048.png)
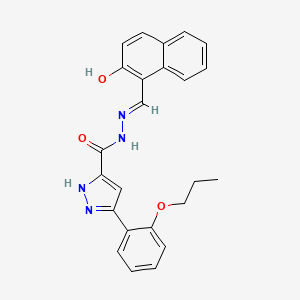
![4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid](/img/structure/B15079067.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15079072.png)
![diisobutyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15079087.png)
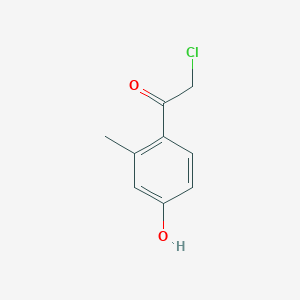

![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)

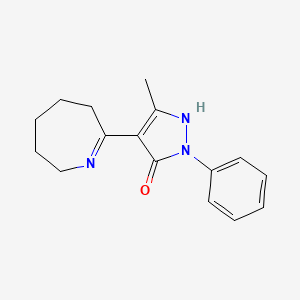
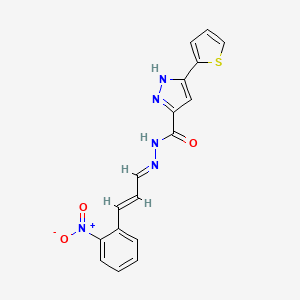
![(5Z)-3-ethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079122.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15079133.png)
